molecular formula C16H19N3O B2389290 Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether CAS No. 339278-93-2

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether

Cat. No.: B2389290
CAS No.: 339278-93-2
M. Wt: 269.348
InChI Key: WNVAVECPPMEFNA-UHFFFAOYSA-N
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Description

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether is a pyrimidine derivative characterized by:

  • A pyrimidine core substituted at positions 2, 4, and 4.
  • A phenyl group at position 2.
  • A pyrrolidinyl group (five-membered nitrogen-containing ring) at position 5.
  • A methoxymethyl ether (-OCH₃) group at position 3.

This compound belongs to a class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural diversity and bioactivity .

Properties

IUPAC Name

4-(methoxymethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVAVECPPMEFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions. For instance, the phenyl group can be added via a Friedel-Crafts acylation reaction, while the pyrrolidinyl group can be introduced using a nucleophilic substitution reaction with pyrrolidine.

    Ether Formation: The final step involves the methylation of the hydroxyl group on the pyrimidine ring to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyrrolidinyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position of the pyrimidine ring is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features/Implications
Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether Methoxymethyl (-CH₂OCH₃) C₁₇H₂₀N₃O₂ 298.37 g/mol Enhanced polarity due to ether oxygen; potential for hydrogen bonding .
2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS 724740-45-8) Ethyl sulfide (-CH₂SCH₂CH₃) C₁₇H₁₉ClN₃S 356.87 g/mol Reduced polarity vs. ether; sulfur may increase lipophilicity and metabolic stability.
Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide Isopropyl sulfide (-CH₂SCH(CH₃)₂) C₁₈H₂₃N₃S 313.46 g/mol Bulkier substituent; steric effects may hinder target binding.
4-[(4-Methoxyphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine (CAS 866038-96-2) Sulfanyl-phenyl ether (-S-C₆H₄-OCH₃) C₁₉H₁₄N₂O₂S 334.40 g/mol Conjugated system may enhance π-π interactions in biological targets.

Key Observations :

  • Ether vs.
  • Chlorine Substitution : Analogs like 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide introduce electron-withdrawing Cl, which may enhance stability and binding affinity to hydrophobic pockets in proteins .

Variations in Nitrogen-Containing Rings

The pyrrolidinyl group (5-membered ring) at position 6 can be replaced with other amines:

Compound Name Substituent at Position 6 Molecular Formula Key Features
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidinyl (6-membered ring) C₁₀H₁₆N₄ Larger ring size may alter conformational flexibility and receptor binding.
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2) Methylsulfonyl-piperidine C₁₂H₁₅ClN₄O₂S Sulfonyl group enhances electron-withdrawing effects and rigidity.

Key Observations :

  • Sulfonyl Modifications : Introduction of sulfonyl groups (e.g., in CAS 1316226-00-2) increases polarity and may improve metabolic stability .

Biological Activity

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O
  • Molar Mass : 273.34 g/mol
  • CAS Number : 339279-17-3

The compound features a pyrimidine ring substituted with a phenyl group and a pyrrolidinyl moiety, which are known to enhance its biological activity by facilitating interactions with various molecular targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, altering their activity. This can lead to modulation of metabolic pathways involved in disease processes.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways that can affect cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism
HL-600.103Induces G2/M arrest
U9370.120Apoptosis via caspase activation
K5620.115Inhibition of CDK1 activity

These findings suggest that the compound can effectively inhibit cancer cell growth by disrupting the cell cycle and promoting apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies show efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on leukemia cell lines (HL-60, U937, K562) reported that treatment with this compound resulted in significant cell death and cycle arrest, highlighting its potential as an anticancer agent .
  • Antimicrobial Assessment :
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting promising antimicrobial activity.

Applications in Drug Development

Given its biological activities, this compound is being explored for:

  • Cancer Therapeutics : As a lead compound for developing new anticancer drugs targeting specific pathways.
  • Antimicrobial Agents : Potential development into antibiotics or adjunct therapies for resistant bacterial infections.

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